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molecular formula C6H5BF2O2 B064182 3,4-Difluorophenylboronic acid CAS No. 168267-41-2

3,4-Difluorophenylboronic acid

Cat. No. B064182
M. Wt: 157.91 g/mol
InChI Key: RMGYQBHKEWWTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921359B2

Procedure details

To a stirred solution of 4-bromo-1,2-difluorobenzene (3.5 g, 17.86 mmol) in dry THF was cooled to −78° C., was added a n-BuLi (10.71 mL) solution dropwise. After completion of the addition, the mixture was stirred for 15 min, and triisopropyl borate (6.71 g, 35.71 mmol) was added in one portion. The reaction flask was kept in a cooling bath for 30 min, and warmed to room temperature for 3 hours. The solvent was removed, the residue was dissolved in ether, washed with 1N HCl and water, dried over Na2SO4, filtered, and concentrated in vacuo, the residue was purified by recrystallization with CH2Cl2 and hexane to give the pure 3,4-difluorophenylboronic acid (800 mg, 20%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.71 mL
Type
reactant
Reaction Step Two
Quantity
6.71 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([F:9])[CH:3]=1.[Li]CCCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C>C1COCC1>[F:9][C:4]1[CH:3]=[C:2]([B:15]([OH:20])[OH:16])[CH:7]=[CH:6][C:5]=1[F:8]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.71 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
6.71 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
WAIT
Type
WAIT
Details
The reaction flask was kept in a cooling bath for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
WASH
Type
WASH
Details
washed with 1N HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by recrystallization with CH2Cl2 and hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(C=CC1F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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